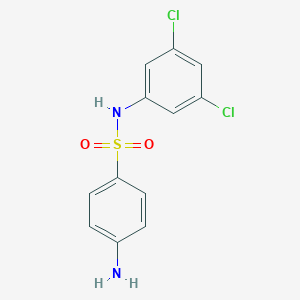

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide

Descripción general

Descripción

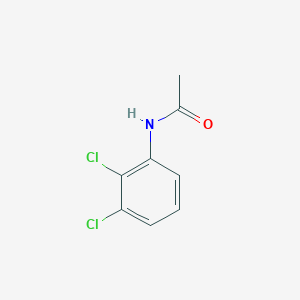

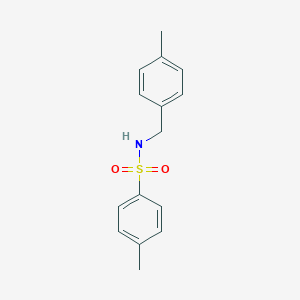

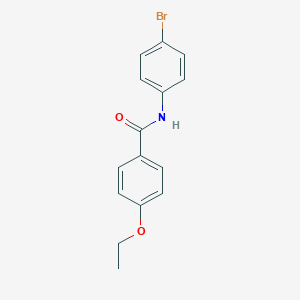

“4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide” is an organic compound with the molecular formula C12H10Cl2N2O2S . It has an average mass of 317.191 Da and a Monoisotopic mass of 315.984009 Da .

Molecular Structure Analysis

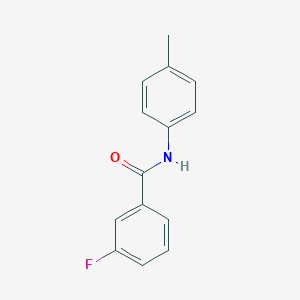

The molecular structure of “4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide” consists of a benzene ring sulfonamide moiety with an amine group attached to the benzene ring .

Physical And Chemical Properties Analysis

“4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide” has a density of 1.5±0.1 g/cm3, a boiling point of 487.2±55.0 °C at 760 mmHg, and a flash point of 248.4±31.5 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Aplicaciones Científicas De Investigación

Anticancer Properties

The compound has demonstrated promising anticancer activity. Researchers have synthesized derivatives of this benzenesulfonamide and evaluated their effects on cancer cell lines. Specifically, compounds 4b–c, 4e, and 4g–h exhibited significant inhibitory effects against both triple-negative breast cancer (MDA-MB-231) and breast cancer (MCF-7) cell lines. These compounds selectively targeted cancer cells, showing 5.5 to 17.5 times higher selectivity compared to normal breast cells (MCF-10A). Additionally, some derivatives induced apoptosis in MDA-MB-231 cells .

Carbonic Anhydrase IX (CA IX) Inhibition

CA IX is overexpressed in many solid tumors, making it an attractive target for antiproliferative agents. Several benzenesulfonamide derivatives, including 4e, 4g, and 4h, exhibited excellent enzyme inhibition against CA IX (with IC50 values ranging from 10.93 to 25.06 nM) and CA II (with IC50 values ranging from 1.55 to 3.92 μM). Notably, these compounds showed remarkable selectivity for CA IX over CA II, which is crucial for minimizing side effects .

Antimicrobial Activity

Some benzenesulfonamide derivatives have demonstrated antimicrobial properties. While further studies are needed, initial results suggest potential applications in combating bacterial infections .

EGFR and HDAC Dual Inhibition

Although not directly related to the compound itself, it’s worth noting that certain quinolin-6-ol derivatives (such as 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol) have been investigated as dual inhibitors of epidermal growth factor receptor (EGFR) and histone deacetylases (HDACs). These dual inhibitors hold promise in cancer therapy .

Proteomics Research

Researchers interested in proteomics may find applications for this compound. It is available for purchase and can be used in studies related to protein analysis and characterization .

Life Sciences Research

In life sciences labs, benzenesulfonamides like this one can be valuable tools for various applications, including cell biology, genomics, and proteomics .

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWJOTSSVXCCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202398 | |

| Record name | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

CAS RN |

5407-59-0 | |

| Record name | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5451 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)

![3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B185210.png)